[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methyl-1H-imidazol-2-yl)methanone
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Overview
Description
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone typically involves multiple steps, including the formation of the spirocyclic core and the subsequent functionalization of the molecule. Key steps may include:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted indene and a piperidine derivative.
Functionalization: Introduction of the dimethylamino and hydroxy groups can be accomplished through nucleophilic substitution and oxidation reactions, respectively.
Coupling with Imidazole Derivative: The final step involves coupling the spirocyclic intermediate with a 5-methyl-1H-imidazole-2-yl derivative using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its potential therapeutic effects.
Materials Science: Exploration of its unique structural properties for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone: shares structural similarities with other spirocyclic compounds, such as spiro[indene-piperidine] derivatives and spiro[indene-imidazole] derivatives.
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone: also shares functional group similarities with compounds containing dimethylamino, hydroxy, and imidazole groups.
Uniqueness
The uniqueness of [(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1’-yl]-(5-methyl-1H-imidazol-2-yl)methanone lies in its specific combination of a spirocyclic core with multiple functional groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[(1R,2R)-1-(dimethylamino)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-yl]-(5-methyl-1H-imidazol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-13-12-21-18(22-13)19(26)24-10-8-20(9-11-24)15-7-5-4-6-14(15)16(17(20)25)23(2)3/h4-7,12,16-17,25H,8-11H2,1-3H3,(H,21,22)/t16-,17+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUAOYMPSMTIMK-SJORKVTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)N2CCC3(CC2)C(C(C4=CC=CC=C34)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1)C(=O)N2CCC3(CC2)[C@H]([C@@H](C4=CC=CC=C34)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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